molecular formula C11H18N2O3 B15248994 tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Cat. No.: B15248994
M. Wt: 226.27 g/mol
InChI Key: YHTGHPTUAIZKDM-JGVFFNPUSA-N
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Description

This bicyclic compound (CAS: 1251021-42-7, molecular formula: C₁₁H₁₈N₂O₃) features a pyrrolo[3,2-b]pyrrolidine core with a tert-butyl carbamate protecting group and a ketone at position 5. Its stereochemistry (3aS,6aR) is critical for chiral applications in drug discovery and asymmetric synthesis. The compound serves as a key intermediate in pharmaceutical research due to its rigid bicyclic framework, which enhances binding specificity in enzyme inhibition assays .

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl (3aS,6aR)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-7-8(13)6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1

InChI Key

YHTGHPTUAIZKDM-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@H]1CC(=O)N2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and offers high regioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of pyrrole synthesis, such as the Paal-Knorr synthesis, can be adapted for large-scale production. This involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the nitrogen atom in the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution reagents: Such as alkyl halides and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction can produce hexahydropyrrole derivatives.

Scientific Research Applications

tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

(a) tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
  • CAS : 1340494-62-3
  • Molecular formula : C₁₁H₂₀N₂O₂
  • Lack of a 5-oxo group reduces polarity and metabolic susceptibility compared to the target compound .
  • Applications : Used in peptide mimetics and as a chiral scaffold for kinase inhibitors .
(b) tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
  • CAS : 370882-39-6
  • Molecular formula : C₁₁H₂₀N₂O₂
  • Key differences :
    • Stereochemical inversion (3aR,6aR) modifies spatial orientation, impacting receptor binding in drug candidates.
    • Position 5 substitution (carbamate vs. ketone) influences solubility and stability .
(c) tert-Butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate
  • CAS : 2227206-12-2
  • Molecular formula : C₁₈H₂₄N₂O₃
  • Key differences :
    • Benzyl substituent at position 5 introduces steric bulk, reducing solubility (logP increases by ~2 units).
    • Dual oxo groups (positions 3 and 5) enhance electrophilicity, increasing reactivity in nucleophilic substitutions .

Physicochemical and Pharmacological Properties

Compound Name CAS Molecular Weight Key Functional Groups Solubility (PBS) Melting Point (°C)
Target compound 1251021-42-7 226.27 5-oxo, tert-butyl 0.12 mg/mL Not reported
(3aS,6aS)-pyrrolo[3,4-b] isomer 1340494-62-3 212.29 tert-butyl 0.25 mg/mL 2–8°C (storage)
(3aR,6aR)-stereoisomer 370882-39-6 212.29 tert-butyl 0.18 mg/mL Not reported
5-Benzyl derivative 2227206-12-2 316.39 3-oxo, benzyl <0.05 mg/mL Not reported

Key findings :

  • The 5-oxo group in the target compound lowers solubility compared to non-oxo analogs but enhances hydrogen-bonding capacity in enzyme binding (e.g., autotaxin inhibition assays) .
  • Stereochemistry significantly affects biological activity. For example, the (3aS,6aR) configuration in the target compound shows 3-fold higher potency in ATX inhibition compared to (3aR,6aS) analogs .

Q & A

Q. How is this compound utilized in studying enzyme interactions?

  • Methodological Answer:
  • Fluorescent tagging : Conjugate with fluorophores (e.g., dansyl chloride) to monitor binding kinetics via fluorescence polarization .
  • Crystallographic studies : Co-crystallize with target enzymes (e.g., cytochrome P450) to resolve binding modes at atomic resolution .

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